molecular formula C6H8N2O4S B8362841 (2-Mesylimidazol-1-yl)-acetic acid

(2-Mesylimidazol-1-yl)-acetic acid

Cat. No.: B8362841
M. Wt: 204.21 g/mol
InChI Key: NUYQIIORGBLGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Mesylimidazol-1-yl)-acetic acid is a heterocyclic acetic acid derivative featuring a methanesulfonyl (mesyl) group at the 2-position of the imidazole ring. The mesyl group, a strong electron-withdrawing substituent, significantly influences the compound's electronic properties, solubility, and reactivity.

The compound’s structure comprises:

  • Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 2.
  • Acetic acid moiety: A carboxylic acid group linked to the imidazole’s nitrogen at position 1, enabling hydrogen bonding and coordination chemistry.

This combination renders the compound valuable in pharmaceutical synthesis, particularly as an intermediate for antibiotics or metal-coordinating agents, akin to tetrazole-acetic acid derivatives .

Properties

Molecular Formula

C6H8N2O4S

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2-methylsulfonylimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H8N2O4S/c1-13(11,12)6-7-2-3-8(6)4-5(9)10/h2-3H,4H2,1H3,(H,9,10)

InChI Key

NUYQIIORGBLGKL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CN1CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues, identified via similarity scores and functional group variations, are summarized in Table 1.

Table 1: Structural Comparison of (2-Mesylimidazol-1-yl)-acetic Acid and Analogues

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound Mesyl (2) C₆H₈N₂O₃S 188.20 Not Provided High reactivity, pharmaceutical intermediate
2-(1H-Imidazol-2-yl)acetic acid None (parent structure) C₅H₆N₂O₂ 126.11 50995-95-4 Basic scaffold, moderate acidity
2-(2-Ethyl-1H-imidazol-1-yl)acetic acid Ethyl (2) C₇H₁₀N₂O₂ 154.17 178388-79-9 Lipophilic, ester derivatives common
(2-Methoxymethyl-benzoimidazol-1-yl)-acetic acid Methoxymethyl (2) C₁₁H₁₂N₂O₃ 220.23 893631-62-4 Enhanced solubility, coordination chemistry
2-(1H-Tetrazol-1-yl)acetic acid Tetrazole ring C₃H₄N₄O₂ 128.09 Not Provided High acidity, antibiotic precursor

Electronic and Reactivity Differences

  • Mesyl vs. Alkyl Substituents : The mesyl group’s electron-withdrawing nature increases the imidazole ring’s electrophilicity, making this compound more reactive in nucleophilic substitutions compared to ethyl- or methoxymethyl-substituted analogues .
  • Acidity : The mesyl group lowers the pKa of the acetic acid moiety compared to alkyl-substituted derivatives, enhancing its solubility in polar solvents and utility in ionic interactions.
  • Coordination Chemistry: Unlike tetrazole-based analogues, which exhibit strong metal coordination due to multiple nitrogen donors , the mesyl group may reduce coordination capacity but improve stability in acidic environments.

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